molecular formula C7H7N3 B056426 6H-Pyrrolo[3,4-b]pyrazine,6-methyl-(9CI) CAS No. 119216-63-6

6H-Pyrrolo[3,4-b]pyrazine,6-methyl-(9CI)

カタログ番号: B056426
CAS番号: 119216-63-6
分子量: 133.15 g/mol
InChIキー: PCVQLZDTXRDQKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6H-Pyrrolo[3,4-b]pyrazine,6-methyl-(9CI) is a nitrogen-rich heterocyclic compound featuring a fused pyrrole-pyrazine core with a methyl substituent at the 6-position. This structure combines aromaticity with electron-deficient properties, making it a candidate for applications in organic electronics, pharmaceuticals, and materials science.

特性

IUPAC Name

6-methylpyrrolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-4-6-7(5-10)9-3-2-8-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVQLZDTXRDQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=C1)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclization of Pyrazine-2,3-dicarboxylic Acid Anhydride with Aminopyridines

A foundational approach involves the reaction of pyrazine-2,3-dicarboxylic acid anhydride with substituted aminopyridines. For instance, 2-amino-5-chloropyridine reacts with the anhydride in acetonitrile under reflux (1.5 hours), yielding 3-(5-chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid as an intermediate . Acidification with hydrochloric acid (pH 1) precipitates the product, which is filtered and dried (melting point: 222°C). Subsequent thermal cyclization in thionyl chloride generates 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine .

Table 1: Cyclization Reaction Parameters

ReactantSolventTemperatureTimeProductYield
2-Amino-5-chloropyridineAcetonitrileReflux1.5 h3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid86%
Pyrazine-2,3-dicarboxylic acid anhydrideAcetic Anhydride25°C → 100°C15 min6-(6-Methylpyridazin-3-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine72%

Reduction of Dioxo Intermediates

The dioxo intermediate undergoes selective reduction using potassium borohydride. For example, 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine is treated with KBH₄ in a dioxan/water (9:1) mixture at 13°C for 6 minutes, yielding 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine (melting point: 242°C) . This step is critical for introducing hydroxyl groups while preserving the pyrrolopyrazine core.

Table 2: Reduction Conditions and Outcomes

SubstrateReducing AgentSolvent SystemTemperatureTimeProductYield
6-(5-Chloropyrid-2-yl)-5,7-dioxo derivativeKBH₄Dioxan/Water13°C6 min5-Hydroxy-7-oxo derivative71%
6-(6-Methylpyridazin-3-yl)-5,7-dioxo derivativeKBH₄Dioxan/Water20°C10 min5-Hydroxy-6-(6-methylpyridazin-3-yl)68%

Introduction of Phenoxycarbonyloxy Groups

Functionalization via phenyl chloroformate in anhydrous pyridine introduces phenoxycarbonyloxy groups. A suspension of 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine in pyridine reacts with phenyl chloroformate at 5°C, followed by heating to 60°C for 1 hour. This produces 6-(5-chloropyrid-2-yl)-7-oxo-5-phenoxycarbonyloxy-5,6-dihydropyrrolo[3,4-b]pyrazine (melting point: 193°C) .

Table 3: Phenoxycarbonyloxy Group Installation

SubstrateReagentSolventTemperatureTimeProductYield
5-Hydroxy-7-oxo derivativePhenyl ChloroformatePyridine5°C → 60°C1 h5-Phenoxycarbonyloxy derivative89%

Alternative Route via Multicomponent Reactions

A distinct pathway involves multicomponent reactions using N-aminoethylpyrrole and substituted acetophenones. Reacting these with dimethyl acetylenedicarboxylate (DMAD) and triphenylphosphine in dichloromethane at room temperature forms dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates . Subsequent reflux with hydrazine hydrate in ethanol (10 hours) yields hydroxylated pyrrolopyrazine derivatives.

Table 4: Multicomponent Reaction Parameters

ComponentReagentSolventConditionsProductYield
N-Aminoethylpyrrole + AcetophenoneDMAD, PPh₃DCMRT, 10 minDihydrodipyrrolo-pyrazine dicarboxylate60–80%

Purification and Characterization

Final products are purified via column chromatography (silica gel, petroleum ether/ethyl acetate) and characterized by melting point analysis, NMR, and mass spectrometry. For example, 5-(4-methylpiperazin-1-yl)carbonyloxy-6-(6-methylpyridazin-3-yl)-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine exhibits a melting point of 233°C, with¹H NMR confirming methyl and piperazine substituents .

Industrial-Scale Considerations

Industrial protocols prioritize cost-effectiveness and scalability. The use of acetic anhydride as both solvent and reactant simplifies the cyclization step, while room-temperature reductions minimize energy consumption . Automated column chromatography systems enhance purity for pharmaceutical applications.

化学反応の分析

Types of Reactions: 6-Methyl-6H-pyrrolo[3,4-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions using reagents like bromine or chlorine are common for introducing halogen atoms into the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated compounds .

科学的研究の応用

6-Methyl-6H-pyrrolo[3,4-b]pyrazine has a wide range of scientific research applications due to its biological activity and chemical versatility. Some of the key applications include:

類似化合物との比較

Structural and Electronic Properties

Key Compounds Compared :

  • Pyrrolo[3,4-b]pyrazine Derivatives (e.g., 6H-Pyrrolo[3,4-b]pyrazine)
  • Thieno[3,4-b]pyrazine
  • Furo[3,4-b]pyrazine
  • Pyrido[3,4-b]pyrazine
  • Furazano[3,4-b]pyrazine
Table 1: Structural and Electronic Comparisons
Compound Core Structure Electron-Withdrawing Ability Bandgap (eV) Key Applications
6H-Pyrrolo[3,4-b]pyrazine Pyrrole + Pyrazine High ~1.5–2.0* Conductive polymers
Thieno[3,4-b]pyrazine Thiophene + Pyrazine Moderate ~1.2–1.8 Organic photovoltaics
Furo[3,4-b]pyrazine Furan + Pyrazine Low ~2.0–2.5 N/A (Limited studies)
Pyrido[3,4-b]pyrazine Pyridine + Pyrazine Very High ~0.5–1.0 Low-bandgap polymers
Furazano[3,4-b]pyrazine Furazan + Pyrazine Extremely High N/A Energetic materials

*Estimated based on analogous pyrrolo-pyrazine systems .

Organic Electronics
  • 6H-Pyrrolo[3,4-b]pyrazine Derivatives: Exhibit strong electron-withdrawing capabilities due to the pyrazine core and nitrogen-rich structure. Used in donor-acceptor (D-A) copolymers to reduce bandgaps (e.g., ~1.5 eV in poly(3,4-ethylenedioxythiophene-pyrrolopyrazine)) .
  • Thieno[3,4-b]pyrazine: Lower electron-withdrawing ability compared to pyrrolo derivatives. Used in D-A polymers for dye-sensitized solar cells (DSSCs), achieving power conversion efficiencies up to 8% .
  • Pyrido[3,4-b]pyrazine: Superior to quinoxaline and pyridine in lowering polymer bandgaps (e.g., λmax ~633 nm in thiophene copolymers) due to additional nitrogen atoms .
Energetic Materials
  • Furazano[3,4-b]pyrazine Derivatives: High density (1.85 g/cm³) and detonation velocity (D: 8,512–9,413 m/s), outperforming TNT and RDX in some salts . Unlike pyrrolo-pyrazines, these compounds are sensitive to impact, limiting their practical use .

生物活性

6H-Pyrrolo[3,4-b]pyrazine, 6-methyl-(9CI), is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

6H-Pyrrolo[3,4-b]pyrazine, 6-methyl-(9CI) is characterized by a bicyclic structure that incorporates both pyrrole and pyrazine moieties. Its molecular formula is C_7H_8N_2, and it has a molecular weight of approximately 132.15 g/mol. The presence of a methyl group at the 6-position of the pyrrolo ring influences its biological activity.

1. Antimicrobial Activity

Research indicates that 6H-Pyrrolo[3,4-b]pyrazine derivatives exhibit significant antimicrobial properties. A study highlighted that various derivatives showed effectiveness against a range of bacterial strains, suggesting potential use in treating infections caused by resistant bacteria. Specific tests demonstrated that the compound inhibited bacterial growth at low concentrations, indicating its potency as an antimicrobial agent.

2. Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of apoptotic pathways. For instance, compounds derived from 6H-Pyrrolo[3,4-b]pyrazine were found to inhibit cell proliferation in breast and lung cancer models . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions could enhance antitumor efficacy.

Compound Cancer Type IC50 (µM) Mechanism of Action
Derivative ABreast Cancer12.5Induction of apoptosis
Derivative BLung Cancer15.3Cell cycle arrest

3. Antidiabetic Effects

Significant findings have emerged regarding the antidiabetic potential of this compound. Studies suggest that derivatives can enhance insulin sensitivity and promote glucose uptake in muscle cells without increasing insulin secretion. For instance, one study reported that specific derivatives improved glucose metabolism in diabetic mouse models . This effect is crucial for developing new therapeutic agents for diabetes management.

The biological activities of 6H-Pyrrolo[3,4-b]pyrazine are attributed to several mechanisms:

  • Inhibition of Enzymes : Some derivatives act as enzyme inhibitors, affecting pathways crucial for microbial survival and cancer cell proliferation.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a significant mechanism underlying its antitumor effects.
  • Modulation of Metabolic Pathways : The compound's role in enhancing glucose uptake suggests involvement in metabolic regulation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that a synthesized derivative of 6H-Pyrrolo[3,4-b]pyrazine exhibited an MIC (Minimum Inhibitory Concentration) as low as 8 µg/mL against Staphylococcus aureus.
  • Antitumor Activity : In vivo experiments using xenograft models showed that treatment with the compound led to a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Q & A

Q. What role do fused heterocyclic systems (e.g., oxadiazolo-pyrazines) play in energetic materials development?

  • Methodological Answer: Planar fused rings (e.g., [1,2,5]oxadiazolo[3,4-b]pyrazine) increase density (up to 1.85 g/cm³) and detonation velocity (8,921–9,413 m/s). Nitramino groups enhance oxygen balance, though sensitivity trade-offs require careful formulation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。